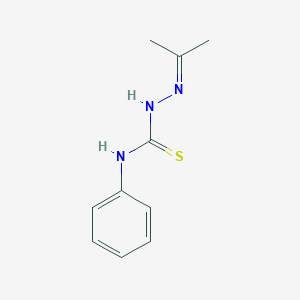

Acetone, 4-phenyl-3-thiosemicarbazone

Description

Overview of Thiosemicarbazone Chemistry and Applications

Thiosemicarbazones are a class of organic compounds characterized by the chemical structure H2NC(S)NHN=CR2. wikipedia.org These compounds are typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. wikipedia.orgnih.gov The resulting structure features a planar CSN3 core. wikipedia.org

This class of compounds has garnered significant interest in the fields of chemistry and medicine due to their versatile properties and wide range of potential applications. ekb.egnih.govnaturalspublishing.com Thiosemicarbazones are known to act as ligands in coordination chemistry, readily forming complexes with various metal ions. wikipedia.orgnih.gov This chelating ability is a key aspect of their biological activity. naturalspublishing.comnih.gov

The applications of thiosemicarbazones are diverse, with research highlighting their potential as:

Antimicrobial agents: They have shown activity against a range of bacteria and fungi. nih.govmdpi.comresearchgate.net The mechanism of their antifungal action is thought to involve the disruption of fungal cell membranes and inhibition of protein synthesis. mdpi.com

Antiviral agents: Certain thiosemicarbazones, such as metisazone, have been recognized for their antiviral properties. wikipedia.orgnih.gov

Anticancer agents: Studies have demonstrated the ability of some thiosemicarbazones to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). mdpi.comontosight.ai Their anticancer mechanism is often linked to their ability to chelate metal ions crucial for tumor growth. wikipedia.org

The chemical structure of thiosemicarbazones can be easily modified, allowing for the synthesis of new derivatives with enhanced therapeutic properties. mdpi.com This adaptability makes them a promising scaffold for the development of new therapeutic agents. mdpi.com

Significance of Acetone (B3395972), 4-phenyl-3-thiosemicarbazone in Research Contexts

Acetone, 4-phenyl-3-thiosemicarbazone, a specific derivative within the thiosemicarbazone family, has emerged as a compound of interest for researchers. Its structure consists of a thiosemicarbazone moiety linked to an acetone backbone and a phenyl group. ontosight.ai The synthesis of this compound is typically achieved by reacting acetone with 4-phenyl-3-thiosemicarbazide in the presence of an acid catalyst. ontosight.ai

The significance of this particular compound lies in its demonstrated biological activities. Research has indicated that this compound exhibits antimicrobial, antiviral, and anticancer properties. ontosight.ai These findings have positioned it as a potential candidate for the development of novel therapeutic agents. ontosight.ai

Scope and Objectives of Research on this compound

The primary scope of research on this compound is to thoroughly investigate its chemical properties and biological potential. The main objectives of these research efforts include:

Synthesis and Characterization: Developing efficient methods for its synthesis and purifying the resulting compound. ontosight.aitandfonline.com Detailed characterization is then performed using techniques such as FT-IR, FT-Raman, and NMR spectroscopy to confirm its molecular structure. researchgate.net

Exploration of Biological Activities: Screening the compound for a wide range of biological activities, including its effectiveness against various strains of bacteria, fungi, and viruses, as well as its potential to inhibit the growth of cancer cell lines. ontosight.ai

Structure-Activity Relationship Studies: Investigating how the specific structural features of this compound contribute to its biological effects. This includes studying its metal-chelating properties and how they influence its activity. naturalspublishing.com

Pharmacological Evaluation: Further exploring its pharmacological properties to understand its behavior in biological systems. This is a crucial step in determining its potential for future therapeutic applications. ontosight.ai

The overarching goal of this research is to unlock the full therapeutic potential of this compound and to lay the groundwork for the design of new, more effective drugs based on its chemical scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

14673-56-4 |

|---|---|

Molecular Formula |

C10H13N3S |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

1-phenyl-3-(propan-2-ylideneamino)thiourea |

InChI |

InChI=1S/C10H13N3S/c1-8(2)12-13-10(14)11-9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,11,13,14) |

InChI Key |

AYODCYOTZCCVLO-UHFFFAOYSA-N |

SMILES |

CC(=NNC(=S)NC1=CC=CC=C1)C |

Isomeric SMILES |

CC(=NNC(=NC1=CC=CC=C1)S)C |

Canonical SMILES |

CC(=NNC(=S)NC1=CC=CC=C1)C |

Other CAS No. |

14673-56-4 |

Synonyms |

Acetone 4-phenyl thiosemicarbazone |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Acetone, 4 Phenyl 3 Thiosemicarbazone

Synthesis of Acetone (B3395972), 4-phenyl-3-thiosemicarbazone (HTSC1 or Hapt)

The primary route to synthesizing Acetone, 4-phenyl-3-thiosemicarbazone involves a condensation reaction, a fundamental process in organic chemistry for forming carbon-nitrogen double bonds.

Condensation Reactions from 4-Phenylthiosemicarbazide (B147422) and Acetone

The synthesis of this compound is achieved through the condensation reaction of 4-phenylthiosemicarbazide with acetone. researchgate.netnih.gov This reaction is a classic example of the formation of a thiosemicarbazone, where the nucleophilic amino group of the thiosemicarbazide (B42300) attacks the electrophilic carbonyl carbon of the ketone, acetone. researchgate.net The initial addition is followed by the elimination of a water molecule to form the stable C=N (imine) bond characteristic of thiosemicarbazones.

The general reaction can be represented as follows:

4-Phenylthiosemicarbazide + Acetone → this compound + Water

This method is widely applicable for the synthesis of various thiosemicarbazones by reacting different aldehydes or ketones with the appropriate thiosemicarbazide derivative. nih.gov

Optimization of Reaction Conditions (e.g., Solvents, Catalysts, Temperature)

The efficiency of the condensation reaction can be significantly influenced by the choice of reaction conditions. Key parameters that are often optimized include the solvent, the presence and type of catalyst, and the reaction temperature.

Solvents: Ethanol (B145695) is a commonly used solvent for this reaction, often heated to reflux to increase the reaction rate. ias.ac.inresearchgate.net Methanol is another suitable alcoholic solvent. researchgate.net In some instances, a mixture of water and ethanol can be employed. researchgate.net The choice of solvent is crucial as it needs to dissolve the reactants and facilitate the reaction, while also allowing for easy isolation of the product upon completion.

Catalysts: The reaction is frequently catalyzed by the addition of a few drops of acid. Glacial acetic acid is a common choice, serving to protonate the carbonyl oxygen of acetone, thereby increasing its electrophilicity and accelerating the nucleophilic attack by the thiosemicarbazide. mdpi.comorientjchem.org Concentrated hydrochloric acid has also been used as a catalyst. researchgate.net In some protocols, the reaction proceeds without an explicit catalyst, relying on the inherent reactivity of the starting materials, though this may require longer reaction times or higher temperatures. nih.gov

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the solvent, which can range from 50°C to 80°C. researchgate.netresearchgate.net Heating the reaction mixture helps to overcome the activation energy barrier and drives the reaction towards completion. tandfonline.com The duration of the reaction can vary from a few hours to 24 hours, depending on the specific reactants and conditions used. nih.govresearchgate.net

Table 1: Optimization of Reaction Conditions for Thiosemicarbazone Synthesis

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Solvent | Ethanol | Effective for dissolving reactants and facilitating reaction. | researchgate.net |

| Methanol | Suitable alternative to ethanol. | researchgate.net | |

| Water-Ethanol Mixture | Can be used for specific syntheses. | researchgate.net | |

| Catalyst | Glacial Acetic Acid | Increases electrophilicity of the carbonyl compound. | mdpi.com |

| p-Toluenesulfonic acid | Effective acid catalyst for the condensation. | researchgate.net | |

| Temperature | 50-80°C (Reflux) | Increases reaction rate and drives completion. | researchgate.netresearchgate.net |

Microwave-Assisted Synthesis Approaches for Thiosemicarbazone Ligands

In recent years, microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating methods for the preparation of thiosemicarbazone ligands. researchgate.netmdpi.comacs.org This technique offers several advantages, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. acs.orgacs.org

Microwave irradiation can be employed in two main ways: using a solvent or under solvent-free conditions. mdpi.com In the solvent-based approach, the reactants are mixed in a suitable solvent, such as ethanol with a catalytic amount of glacial acetic acid, and subjected to microwave irradiation for a period typically ranging from 10 to 40 minutes at a controlled power output. mdpi.comacs.org

Solvent-free microwave-assisted synthesis offers an even more environmentally friendly and efficient option. mdpi.com In this method, the reactants are mixed, sometimes with a few drops of a catalyst like glacial acetic acid, and irradiated in a microwave oven for a very short duration, often just a few minutes. mdpi.com This rapid heating leads to a significant acceleration of the reaction, providing the desired thiosemicarbazone in high purity and yield. The solid product obtained can then be easily purified by recrystallization. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiosemicarbazones

| Method | Reaction Time | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 480 minutes | Reflux in ethanol | Satisfactory | mdpi.com |

| Microwave (with solvent) | 20-40 minutes | Ethanol, 100 W | Satisfactory | mdpi.com |

| Microwave (solvent-free) | 3 minutes | 800 W | Satisfactory | mdpi.com |

Derivatization Strategies and Analogue Synthesis

The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of derivatives and analogues. These modifications can be introduced at various positions on the molecule, leading to compounds with potentially altered chemical and biological properties.

Synthesis of Substituted Acetone Thiosemicarbazones and Related Phenyl Thiosemicarbazone Derivatives

A primary strategy for creating analogues involves the use of substituted starting materials. By varying the ketone or the thiosemicarbazide, a diverse library of thiosemicarbazones can be generated.

For instance, substituted acetophenones can be used in place of acetone to introduce different aryl groups at the imine carbon. nih.gov Similarly, a wide array of substituted benzaldehydes can be reacted with 4-phenylthiosemicarbazide to produce a series of phenylbenzylidene thiosemicarbazone derivatives. nih.govtandfonline.com The substituents on the phenyl ring of the benzaldehyde (B42025) can be varied to include electron-donating or electron-withdrawing groups, which can influence the electronic properties of the final molecule. acs.org

The synthesis of these derivatives generally follows the same condensation reaction principles outlined for the parent compound, often with adjustments to the reaction conditions to accommodate the reactivity of the specific starting materials. nih.gov

Mannich Base Formation from Isatin-3-(4'-phenyl-3'-thiosemicarbazone) Analogues

Another important derivatization strategy involves the formation of Mannich bases from related thiosemicarbazone structures. While not a direct derivatization of this compound itself, this method highlights a common modification pathway for thiosemicarbazones derived from ketones with an available N-H proton, such as isatin (B1672199).

Isatin-3-(4'-phenyl-3'-thiosemicarbazone) can be prepared by the condensation of isatin with 4-phenyl-3-thiosemicarbazide. ias.ac.in This thiosemicarbazone can then undergo a Mannich reaction, which involves the aminoalkylation of the acidic N-H proton of the isatin ring. ias.ac.inmdpi.com The reaction is typically carried out by treating the isatin thiosemicarbazone with formaldehyde (B43269) and a secondary amine (such as dimethylamine, piperidine, or morpholine) in a suitable solvent like tetrahydrofuran. ias.ac.in This results in the formation of a Mannich base, where an aminomethyl group is attached to the isatin nitrogen. ias.ac.inmdpi.com

This derivatization introduces a new basic side chain, which can significantly alter the solubility and biological activity of the parent thiosemicarbazone.

Comprehensive Spectroscopic and Analytical Characterization of Acetone, 4 Phenyl 3 Thiosemicarbazone

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural nuances of Acetone (B3395972), 4-phenyl-3-thiosemicarbazone.

Identification of Characteristic Functional Group Frequencies (e.g., C=S, C=N, N-H)

The infrared spectrum of thiosemicarbazone derivatives provides clear signatures for its key functional groups. For the closely related compound Acetone Thiosemicarbazone, a strong band observed around 1645 cm⁻¹ is attributed to the C=N (azomethine) group stretching vibration. ekb.egresearchgate.net The N-H stretching vibrations typically appear as a doublet in the IR spectrum, for instance at 3146.08 and 3224.71 cm⁻¹, which can be due to coupling between neighboring units. elixirpublishers.com The C=S (thione) stretching vibration is also a key marker, with bands appearing in the infrared spectra. ekb.egresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to calculate the vibrational frequencies of Acetone Thiosemicarbazone, showing good correlation with experimental data and aiding in the precise assignment of these bands. researchgate.net These studies help in distributing the 45 normal vibrational modes for a molecule like Acetone Thiosemicarbazone into its constituent symmetry species.

The following table summarizes the characteristic vibrational frequencies for key functional groups in thiosemicarbazones, based on data from analogous compounds.

| Functional Group | Technique | Characteristic Frequency (cm⁻¹) | Reference |

| C=N (Azomethine) | IR | ~1645 | ekb.egresearchgate.net |

| N-H | IR | 3146 - 3225 (doublet) | elixirpublishers.com |

| C=S (Thione) | IR | 736 - 864 | ekb.egresearchgate.net |

Conformational Insights from Vibrational Spectra

Vibrational spectra offer significant insights into the conformational state of the molecule. In the solid state, IR data supports the predominance of the thione tautomeric form. nih.govresearchgate.net This is evidenced by the presence of the characteristic C=S stretching band and the absence of an S-H stretching band. The splitting observed in the N-H stretching band can sometimes be attributed to Davydov coupling, which arises from intermolecular interactions, such as hydrogen bonding, within the crystal lattice. elixirpublishers.com These hydrogen-bonding interactions can lead to the formation of complex two-dimensional structures. nih.govresearchgate.net The conformation of thiosemicarbazones, including the ZE conformation, can be confirmed through these spectroscopic methods in conjunction with X-ray crystallography. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of Acetone, 4-phenyl-3-thiosemicarbazone in solution, providing detailed information about the proton and carbon environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides a distinct map of the protons within the molecule. In a typical spectrum of a thiosemicarbazone recorded in DMSO-d₆, the N-H protons appear as distinct signals. For Acetone Thiosemicarbazone, a singlet corresponding to the thioamidic proton (N(2)H) can be observed at high chemical shifts, such as around 11.41 ppm. researchgate.net Another N-H proton signal has been reported in the range of 7.68-7.99 ppm. ekb.eg The absence of a peak around 4 ppm attributable to an SH proton further confirms that the ligand exists in the thione form in solution, consistent with IR data. ekb.eg

The methyl protons of the acetone moiety typically appear as singlets in the upfield region of the spectrum. For Acetone Thiosemicarbazone, these signals have been observed around 1.92 ppm. chemicalbook.com The phenyl group protons on the N-4 position would be expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm.

The following table presents typical ¹H NMR chemical shifts for Acetone Thiosemicarbazone, a close analog to the subject compound.

| Proton Assignment | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| N(2)H | DMSO-d₆ | ~11.41 | Singlet | researchgate.net |

| N-H | DMSO-d₆ | 9.90 | Singlet | chemicalbook.com |

| N-H | DMSO-d₆ | 8.00 | Singlet | chemicalbook.com |

| N-H | DMSO-d₆ | 7.52 | Singlet | chemicalbook.com |

| CH₃ (methyl) | DMSO-d₆ | 1.925 | Singlet | chemicalbook.com |

| CH₃ (methyl) | DMSO-d₆ | 1.907 | Singlet | chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The most characteristic signals in the ¹³C NMR spectrum of a thiosemicarbazone are those of the C=S (thione) and C=N (azomethine) carbons. The C=S carbon typically resonates in the range of δ = 170-180 ppm. researchgate.net The azomethine carbon (C=N) signal is generally found further upfield, around δ = 140 ppm. researchgate.net These distinctive chemical shifts are highly diagnostic for the thiosemicarbazone moiety. The carbons of the phenyl group would produce signals in the aromatic region (approximately 120-140 ppm), while the methyl carbons from the acetone group would appear at a much higher field.

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C=S (Thione) | 170 - 180 | researchgate.net |

| C=N (Azomethine) | ~140 | researchgate.net |

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, for example, to confirm the connectivity between protons on the phenyl ring. nih.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. nih.govresearchgate.netmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons (which are not seen in HSQC) and for piecing together different fragments of the molecule. mdpi.com For instance, the correlation between the methyl protons and the C=N carbon can confirm the attachment of the acetone group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This technique is particularly valuable for determining the stereochemistry, such as the E or Z configuration around the C=N double bond, by observing through-space correlations between specific protons. mdpi.comresearchgate.net

These advanced NMR methods, when used in combination, provide irrefutable evidence for the structural and conformational properties of this compound in solution. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of "this compound". Both soft ionization techniques, which reveal the molecular ion, and fragmentation analysis, which provides structural clues, are employed.

The determination of the molecular ion peak is crucial for confirming the molecular weight of "this compound," which has a calculated molecular weight of approximately 207.3 g/mol . However, in electron impact (EI) mass spectrometry, the molecular ion peak for thiosemicarbazones is often weak or entirely absent. This is attributed to the facile fragmentation of the molecule upon ionization.

To overcome this challenge, soft ionization techniques such as Fast Atom Bombardment (FAB+), Electrospray Ionization (ESI-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized. These methods impart less energy to the molecule, increasing the probability of observing the molecular ion. For instance, in ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺. For "this compound," this would correspond to a peak at an m/z (mass-to-charge ratio) of approximately 208.

| Technique | Expected Ion | Expected m/z |

| FAB(+)-MS | [M+H]⁺ | ~208 |

| ESI-MS | [M+H]⁺ | ~208 |

| LC-MS | [M+H]⁺ | ~208 |

The fragmentation pattern of "this compound" in mass spectrometry provides valuable information for its structural elucidation. Common fragmentation pathways for thiosemicarbazones involve cleavages at various points in the molecule.

A primary fragmentation route involves the loss of ammonia (NH₃), which is a characteristic feature in the mass spectra of many thiosemicarbazones, often leading to the absence of the molecular ion peak in EI spectra. Another significant fragmentation pathway is the cleavage of the bond between the sulfur atom and the carbon of the thiocarbonyl group, leading to the loss of a thio-isocyanide radical (•SCN) or related fragments.

Furthermore, cleavage of the N-N bond is a common fragmentation pathway. For "this compound," this would result in fragments corresponding to the acetone imine portion and the phenylthiosemicarbazide moiety. The fragmentation of the acetone moiety can also occur, leading to the loss of methyl radicals (•CH₃). The phenyl group can give rise to characteristic aromatic fragments.

A plausible fragmentation scheme is outlined below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| ~208 ([M+H]⁺) | Varies | NH₃ | [M+H-NH₃]⁺ |

| ~208 ([M+H]⁺) | Varies | •SCN | [M+H-SCN]⁺ |

| ~208 ([M+H]⁺) | Varies | C₆H₅NCS | [M+H - Phenylisothiocyanate]⁺ |

| ~208 ([M+H]⁺) | Varies | •CH₃ | [M+H-CH₃]⁺ |

Electronic Absorption Spectroscopy (UV-Visible)

Electronic absorption spectroscopy, or UV-Visible spectroscopy, is a valuable tool for investigating the electronic structure of "this compound." The spectrum reveals characteristic absorption bands corresponding to various electronic transitions within the molecule.

The UV-Visible spectrum of "this compound" is expected to exhibit absorption bands arising from both π-π* and n-π* electronic transitions.

The high-intensity absorption bands, typically observed in the shorter wavelength region of the UV spectrum, are assigned to π-π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are associated with the conjugated systems within the molecule, namely the phenyl ring and the thiosemicarbazone moiety.

Lower intensity absorption bands, usually found at longer wavelengths, are attributed to n-π* transitions. These transitions involve the excitation of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital.

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity | Associated Chromophores |

| π-π | 200-300 | High | Phenyl ring, C=N, C=S |

| n-π | 300-400 | Low | C=S, N-N |

The polarity of the solvent can influence the positions of the absorption bands in the UV-Visible spectrum of "this compound," a phenomenon known as solvatochromism.

For π-π* transitions, an increase in solvent polarity typically leads to a bathochromic shift (a shift to longer wavelengths). This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

Conversely, for n-π* transitions, an increase in solvent polarity usually results in a hypsochromic shift (a shift to shorter wavelengths). This is because the non-bonding electrons in the ground state can interact with polar solvent molecules (e.g., through hydrogen bonding), which lowers the energy of the ground state. This stabilization of the ground state increases the energy gap for the transition. The observation of these solvent effects can aid in the assignment of the electronic transitions.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in "this compound." The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₁₀H₁₃N₃S) to confirm the purity and empirical formula of the compound.

The theoretical elemental composition of "this compound" is as follows:

Carbon (C): 57.94%

Hydrogen (H): 6.32%

Nitrogen (N): 20.27%

Sulfur (S): 15.47%

Experimental values that are in close agreement with these theoretical percentages provide strong evidence for the compound's identity and purity.

| Element | Theoretical % |

| Carbon (C) | 57.94 |

| Hydrogen (H) | 6.32 |

| Nitrogen (N) | 20.27 |

| Sulfur (S) | 15.47 |

Verification of Molecular Formula and Purity

The verification of the molecular formula and the assessment of the purity of a synthesized compound are fundamental steps in chemical analysis, ensuring the identity and integrity of the substance. For this compound, with the IUPAC name N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide, these characterizations are achieved through a combination of elemental analysis, mass spectrometry, and chromatographic techniques.

The molecular formula of this compound is established as C₁₀H₁₃N₃S. This composition gives the compound a molecular weight of approximately 207.30 g/mol guidechem.com.

Elemental Analysis

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 57.94 |

| Hydrogen (H) | 6.32 |

| Nitrogen (N) | 20.27 |

| Sulfur (S) | 15.47 |

This table presents the theoretical elemental composition of this compound based on its molecular formula, C₁₀H₁₃N₃S.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and can also offer insights into its structure through the analysis of fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

While a specific experimental mass spectrum for this compound is not widely published, the fragmentation of similar thiosemicarbazone structures often involves characteristic cleavages. Common fragmentation pathways for related compounds include the loss of the thiosemicarbazide (B42300) side chain or fragments from the acetone or phenyl groups.

Chromatographic Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are instrumental in determining the purity of a compound. In an HPLC analysis, the sample is passed through a column, and its components are separated based on their interaction with the stationary phase. A pure compound will ideally show a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate the presence of impurities.

The purity of thiosemicarbazone derivatives is routinely assessed using HPLC. A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into an HPLC system equipped with an appropriate column (e.g., a C18 column) and a detector (e.g., a UV detector). The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions. While a specific chromatogram for this compound is not provided in the available literature, the general methodology is a standard practice for purity assessment.

Advanced Structural Elucidation and Conformational Analysis of Acetone, 4 Phenyl 3 Thiosemicarbazone

Single Crystal X-ray Crystallography

Single crystal X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state.

Determination of Crystal System and Space Group

The crystal structure of Acetone (B3395972), 4-phenyl-3-thiosemicarbazone has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic crystal system with the space group P2₁/c . iucr.org

The unit cell parameters are as follows:

a = 12.225(3) Å

b = 7.618(2) Å

c = 11.639(3) Å

β = 102.660(4)°

V = 1057.6(5) ų

Z = 4 iucr.org

The density (Dx) is calculated to be 1.302 Mg m⁻³. iucr.org These crystallographic data provide a fundamental fingerprint of the compound in its solid form.

Crystal Data and Structure Refinement for Acetone, 4-phenyl-3-thiosemicarbazone

| Parameter | Value |

| Empirical formula | C₁₀H₁₃N₃S |

| Formula weight | 207.29 |

| Temperature | 298(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 12.225(3) Åb = 7.618(2) Åc = 11.639(3) Åα = 90°β = 102.660(4)°γ = 90° |

| Volume | 1057.6(5) ų |

| Z | 4 |

| Density (calculated) | 1.302 Mg/m³ |

| Absorption coefficient | 0.27 mm⁻¹ |

| F(000) | 440 |

| Crystal size | 0.43 x 0.36 x 0.31 mm |

| Theta range for data collection | 1.7 to 26.5° |

| Index ranges | -15<=h<=14, -9<=k<=9, -14<=l<=14 |

| Reflections collected | 8089 |

| Independent reflections | 2187 [R(int) = 0.043] |

| Completeness to theta = 26.5° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2187 / 0 / 135 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I>2sigma(I)] | R1 = 0.043, wR2 = 0.123 |

| R indices (all data) | R1 = 0.061, wR2 = 0.134 |

| Largest diff. peak and hole | 0.29 and -0.39 e.Å⁻³ |

Molecular Conformation and Dihedral Angles

The dihedral angles between these planes are significant:

The central N1/S1/N2/C7 fragment forms a dihedral angle of 30.61(11)° with the phenyl ring. iucr.org

The dihedral angle between the N1/S1/N2/C7 fragment and the N3/C8/C9/C10 fragment is 22.50(10)° . iucr.org

The phenyl ring is inclined to the N3/C8/C9/C10 fragment at an angle of 43.96(9)° . iucr.org

In the solid state, the isopropylideneamine and phenyl groups adopt a trans and cis conformation, respectively, relative to the thione group across their C—N bonds. iucr.org The azomethine nitrogen (N3) is trans to the thiono sulfur atom (S1). iucr.org

Selected Dihedral Angles for this compound

| Atoms | Angle (°) |

| C6-C1-N1-C7 | 28.5(3) |

| C2-C1-N1-C7 | -152.0(2) |

| S1-C7-N1-C1 | -173.3(2) |

| N2-C7-N1-C1 | 6.5(3) |

| C1-N1-C7-N2 | 6.5(3) |

| C1-N1-C7-S1 | -173.3(2) |

| N1-C7-N2-N3 | 179.8(2) |

| S1-C7-N2-N3 | -0.1(3) |

| C7-N2-N3-C8 | 179.0(2) |

| N2-N3-C8-C9 | -178.9(2) |

| N2-N3-C8-C10 | 1.3(3) |

Intramolecular and Intermolecular Hydrogen Bonding Networks

The stability of the molecular conformation is enhanced by intramolecular hydrogen bonds. Specifically, an N1—H1B⋯N3 and a C1—H1A⋯S1 interaction are observed. iucr.org These interactions lead to the formation of a pseudo-five-membered ring (N2—C7—N1—H1B⋯N3) and a pseudo-six-membered ring (C1–C6—N1—C7—S1⋯H1A). iucr.org

In the crystal lattice, molecules are linked into dimers through intermolecular hydrogen bonds. These include N2—H2B⋯S1ⁱ and C9—H9A⋯S1ⁱ interactions, forming dimers that are parallel to the (010) plane. iucr.org

Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | D—H | H···A | D···A | <(DHA) |

| N1—H1B···N3 | 0.86(3) | 2.19(3) | 2.659(3) | 112(2) |

| C1—H1A···S1 | 0.93 | 2.76 | 3.284(2) | 116 |

| N2—H2B···S1ⁱ | 0.86(3) | 2.63(3) | 3.484(2) | 173(2) |

| C9—H9A···S1ⁱ | 0.96 | 2.85 | 3.799(3) | 170 |

| C10—H10C···N2ⁱⁱ | 0.96 | 2.73 | 3.626(4) | 156 |

| Symmetry codes: (i) -x+1, -y, -z+1; (ii) x, y-1, z |

Non-Covalent Interactions in the Solid State

Beyond classical hydrogen bonds, other non-covalent interactions play a crucial role in the solid-state packing of this compound. Analysis of the crystal structure reveals the presence of C-H···S interactions, which contribute to the formation of the dimeric structure. iucr.org The study of Hirshfeld surfaces and reduced density gradient (RDG) functions can further elucidate weak van der Waals forces and other attractive or repulsive effects that influence the supramolecular assembly. jlu.edu.cnresearchgate.net While not explicitly detailed for this specific compound in the provided search results, these techniques are standard for analyzing non-covalent interactions in similar thiosemicarbazone derivatives. jlu.edu.cnresearchgate.net

Computational Structural Studies

Computational methods, particularly Density Functional Theory (DFT), provide a theoretical framework to complement experimental data and to understand the electronic properties of molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

DFT calculations are widely used to optimize the geometry of thiosemicarbazone molecules and to analyze their electronic structure. researchgate.netnih.govnih.gov For similar compounds, methods like B3LYP with various basis sets (e.g., 6-311G**, LANL2DZ/6-311G(d,p)) have been successfully employed to obtain optimized geometries that are in good agreement with experimental X-ray diffraction data. nih.govsemanticscholar.orgsemanticscholar.org

These calculations can predict bond lengths, bond angles, and dihedral angles, offering a comparison point for the experimental crystal structure data. nih.gov Furthermore, DFT is used to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for understanding the chemical reactivity and stability of the molecule. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, can identify the electrophilic and nucleophilic sites within the molecule. researchgate.net For instance, in related thiosemicarbazones, the sulfur atom is often identified as an electron-rich region susceptible to electrophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. elixirpublishers.com This can indicate a higher propensity for the molecule to engage in chemical reactions.

For a related compound, Acetone Thiosemicarbazone (ATS), which lacks the 4-phenyl group, the HOMO-LUMO energy gap has been calculated to be 0.10254 eV. elixirpublishers.com This small energy gap suggests that ATS is a soft and reactive molecule. elixirpublishers.com The introduction of a phenyl group, as in this compound, would likely alter the electronic properties and thus the HOMO-LUMO gap. The phenyl group can participate in π-conjugation, which typically leads to a smaller energy gap and increased reactivity.

The spatial distribution of the HOMO and LUMO is also crucial. In many thiosemicarbazone derivatives, the HOMO is often localized on the thiosemicarbazide (B42300) moiety, particularly the sulfur and nitrogen atoms, reflecting their electron-donating nature. The LUMO, conversely, is often distributed over the π-system of the molecule, including the imine bond and any aromatic rings. This distribution highlights the regions susceptible to nucleophilic and electrophilic attack.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Related Thiosemicarbazone Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.99 |

| ELUMO | -2.20 |

| ΔE (Gap) | 3.79 |

Note: Data presented is for (E)-1-(4-fluorobenzylidene)-4-(3,5-dimethylphenyl)thiosemicarbazone as a representative example. Specific values for this compound may differ.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green areas represent neutral potential.

In thiosemicarbazone derivatives, the MEP maps typically reveal:

Negative Potential (Red/Yellow): These regions are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the sulfur atom of the thione group (C=S) and the nitrogen atoms of the thiosemicarbazide backbone due to the presence of lone pairs of electrons.

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms, particularly those bonded to nitrogen (N-H), are expected to show a positive potential.

Neutral Potential (Green): The phenyl ring and the methyl groups of the acetone moiety would likely exhibit a more neutral potential.

The MEP map provides a clear visual representation of the charge distribution and is instrumental in understanding intermolecular interactions, such as hydrogen bonding.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify the specific atoms involved in intermolecular contacts and their relative strengths.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

| Intermolecular Contact | Contribution (%) |

| H···H | 40.9 |

| C···H/H···C | 23.7 |

| S···H/H···S | 10.7 |

| N···H/H···N | 8.1 |

| O···H/H···O | 7.0 |

| C···C | 4.0 |

| S···C/C···S | 1.9 |

| N···C/C···N | 1.2 |

| S···S | 1.0 |

| O···N/N···O | 0.2 |

| O···C/C···O | 0.1 |

Note: Data presented is for 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide. The specific percentages for this compound would depend on its crystal packing.

This type of analysis for this compound would be crucial in understanding its solid-state architecture and the forces governing its crystal structure. The presence of N-H and C=S groups suggests that hydrogen bonds of the N-H···S type would be significant intermolecular interactions.

Global Reactivity Descriptors

Global reactivity descriptors are a set of parameters derived from the energies of the frontier molecular orbitals that provide a quantitative measure of a molecule's reactivity and stability. These descriptors are calculated using the energies of the HOMO and LUMO and include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = - (I + A) / 2 = -χ.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ² / 2η.

These descriptors provide a powerful framework for comparing the reactivity of different molecules. For instance, a higher electrophilicity index indicates a greater capacity of the molecule to act as an electrophile.

Table 3: Calculated Global Reactivity Descriptors for a Related Thiosemicarbazone Derivative

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.99 |

| Electron Affinity (A) | -ELUMO | 2.20 |

| Electronegativity (χ) | (I + A) / 2 | 4.095 |

| Chemical Hardness (η) | (I - A) / 2 | 1.895 |

| Chemical Softness (S) | 1 / 2η | 0.264 |

| Chemical Potential (μ) | -χ | -4.095 |

| Electrophilicity Index (ω) | μ² / 2η | 4.42 |

Note: Data presented is for (E)-1-(4-fluorobenzylidene)-4-(3,5-dimethylphenyl)thiosemicarbazone as a representative example. Specific values for this compound may differ.

In Vitro Biological Activities and Mechanistic Investigations of Acetone, 4 Phenyl 3 Thiosemicarbazone and Its Metal Complexes

In Vitro Antimicrobial Efficacy

Thiosemicarbazones are a well-established class of compounds with a broad spectrum of antimicrobial activities. Their mechanism of action is often attributed to their ability to chelate essential metal ions in microbial cells, disrupting vital enzymatic processes.

Antibacterial Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis)

While specific minimum inhibitory concentration (MIC) or zone of inhibition data for Acetone (B3395972), 4-phenyl-3-thiosemicarbazone against these specific Gram-positive bacteria are not available, studies on other 4-phenyl-3-thiosemicarbazone derivatives have shown activity against strains like Staphylococcus aureus and Bacillus cereus. The efficacy is often influenced by the nature of the substituent at the azomethine carbon.

Representative Antibacterial Activity of Related 4-Phenyl-3-Thiosemicarbazone Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Staphylococcus aureus | Bacillus cereus | Enterococcus faecalis |

|---|---|---|---|

| Acetone, 4-phenyl-3-thiosemicarbazone | Data Not Available | Data Not Available | Data Not Available |

Antibacterial Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Gram-negative bacteria, with their outer membrane, often present a greater challenge for antimicrobial agents. Research on various thiosemicarbazones indicates that their activity against Escherichia coli and Pseudomonas aeruginosa can be variable. Specific data for this compound is not documented in the reviewed literature.

Representative Antibacterial Activity of Related 4-Phenyl-3-Thiosemicarbazone Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

Antifungal Activity (e.g., Candida albicans, Aspergillus niger, Rhizopus)

Thiosemicarbazones have demonstrated promise as antifungal agents. Studies on this class of compounds show that they can inhibit the growth of pathogenic fungi like Candida albicans and Aspergillus niger. However, specific antifungal screening data for this compound against these fungi, including Rhizopus, is not available. Some studies show that thiosemicarbazone derivatives can be potent broad-spectrum antifungal agents, with some exhibiting activity against C. albicans with MIC values ranging from 0.125 to 2 μg/mL nih.gov.

Representative Antifungal Activity of Related 4-Phenyl-3-Thiosemicarbazone Derivatives

| Compound/Derivative | Candida albicans | Aspergillus niger | Rhizopus |

|---|---|---|---|

| This compound | Data Not Available | Data Not Available | Data Not Available |

Antimycobacterial Activity (e.g., Mycobacterium bovis)

The antimycobacterial potential of thiosemicarbazones is an area of active research. Certain derivatives have shown activity against various Mycobacterium species. A study on thiosemicarbazide (B42300) derivatives reported their synthesis and evaluation against Mycobacterium bovis nih.gov. However, specific data for this compound was not provided.

Chelation Theory and Enhanced Antimicrobial Activity of Metal Complexes

The biological activity of thiosemicarbazones is often significantly enhanced upon coordination with transition metal ions, a phenomenon explained by Tweedy's chelation theory. According to this theory, chelation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex. This increased lipophilicity facilitates the diffusion of the complex through the lipid layers of microbial cell membranes.

In Vitro Cytotoxic/Anticancer Activity

Thiosemicarbazones and their metal complexes are extensively investigated for their potential as anticancer agents. Their mode of action is often linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of oxidative stress.

Specific cytotoxic or anticancer activity data, such as IC50 values, for this compound against any cancer cell line was not found in the reviewed literature. However, studies on other thiosemicarbazone derivatives and their metal complexes have shown significant cytotoxic effects against various cancer cell lines. For instance, a study on acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone and its metal complexes showed that the copper complex exhibited the maximum cytotoxicity against Dalton's Lymphoma Ascites (DLA) cell lines with an IC50 value of 46 µg/ml nih.gov. Another study on 2-acetylpyridine N(4)-phenylthiosemicarbazone complexes found that a copper complex was significantly more cytotoxic than the free ligand and the standard drug mitoxantrone against HepG2 cells, with an IC50 value of 0.19 ± 0.06 μM nih.govrsc.org.

Representative Cytotoxic Activity of Related Thiosemicarbazone Metal Complexes

| Compound/Complex | Cell Line | IC50 Value |

|---|---|---|

| This compound | Data Not Available | Data Not Available |

| Copper complex of acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone | DLA | 46 µg/ml nih.gov |

The lack of specific data for "this compound" highlights a gap in the current scientific literature and suggests an opportunity for future research to explore the potential biological activities of this specific compound.

Efficacy against Human Tumor Cell Lines

Thiosemicarbazone derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. While specific data for this compound against a comprehensive panel of cell lines is not extensively detailed in the reviewed literature, studies on closely related analogues provide significant insights into its potential efficacy.

For instance, Acetone thiosemicarbazone has been identified as a potent agent against the MCF-7 breast cancer cell line, with a reported IC50 value of 2.271 µg/ml. biorxiv.org The activity of this class of compounds is often dependent on the specific substituent, its position on the phenyl ring, and the cell line being tested. biorxiv.org

Studies on other 4-phenyl-3-thiosemicarbazone derivatives and their metal complexes have shown activity against various cell lines, including those listed in the outline. Palladium(II) complexes of substituted 4-phenyl-3-thiosemicarbazones exhibited moderate cytotoxicity against MCF-7 cells. nih.govresearchgate.net Furthermore, thiosemicarbazone derivatives have been evaluated against K562 (chronic myelogenous leukemia) cells, showing that they can induce cell death and reduce cell viability in a concentration- and time-dependent manner. nih.govumsu.ac.irresearchgate.net The cytotoxic effects of various thiosemicarbazones have also been reported against lung cancer (A549), cervical cancer (HeLa), and prostate cancer (DU145) cell lines. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

The following table summarizes the cytotoxic activity of Acetone thiosemicarbazone and related derivatives against various human tumor cell lines.

| Compound | Cell Line | Activity (IC50) | Reference |

| Acetone thiosemicarbazone | MCF-7 (Breast) | 2.271 µg/ml | biorxiv.org |

| 4-Nitroacetophenone thiosemicarbazone | A549 (Lung) | 2.93 µg/mL | researchgate.net |

| Methyl thiosemicarbazone copper complex | K562 (Leukemia) | 100 µM (72h) | umsu.ac.ir |

| Pyridyl-substituted thiosemicarbazones | MCF-7 (Breast) | ~1 µM (with Cu) | researchgate.netresearchgate.net |

| 1,10-Phenanthroline thiosemicarbazone derivatives | DU145 (Prostate), HeLa (Cervical), MCF-7 (Breast) | Moderate cytotoxicity | researchgate.netpreprints.org |

Proposed Mechanisms of Cytotoxicity

The cytotoxic properties of thiosemicarbazones are believed to stem from multiple mechanisms of action. A primary and extensively studied mechanism is the inhibition of ribonucleotide reductase (RR), a crucial enzyme for DNA biosynthesis. nih.govingentaconnect.comacs.orgnih.govmdpi.com By chelating the iron required for the activity of the R2 subunit of ribonucleotide reductase, thiosemicarbazones disrupt the synthesis of deoxyribonucleotides, leading to an arrest of the cell cycle, typically at the G1/S phase, and subsequent inhibition of cell proliferation. acs.org

In addition to enzyme inhibition, thiosemicarbazone metal complexes are known to interact with DNA. nih.gov These interactions can lead to DNA strand damage, further contributing to their cytotoxic effects. The formation of metal complexes often enhances the biological activity of the thiosemicarbazone ligand. mdpi.com The generation of reactive oxygen species (ROS) is another proposed mechanism, particularly for their metal complexes, which can induce oxidative stress and trigger apoptotic cell death pathways. researchgate.net Some thiosemicarbazone derivatives have also been found to inhibit topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription. mdpi.com

In Vitro Antiparasitic Activity

Thiosemicarbazones have shown significant promise as antiparasitic agents. A close structural analog of the title compound, propiophenone 4-phenyl-3-thiosemicarbazone, has demonstrated potent trypanocidal activity against the bloodstream form of Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. This compound exhibited a half-inhibitory concentration (IC50) value of 7.63 µM. researchgate.net Other benzophenone-derived 4-phenyl-3-thiosemicarbazones have also shown interesting trypanocidal activities with IC50 values ranging from 2.76 to 8.48 µM. researchgate.net

The activity of these compounds against Trypanosoma species suggests they could be valuable leads for the development of new treatments for trypanosomal diseases. researchgate.net

In Vitro Antiviral Activity

The antiviral potential of thiosemicarbazones as a chemical class has been recognized for some time. acs.org However, specific data on the in vitro antiviral activity of this compound is limited in the currently available literature. General studies on thiosemicarbazone derivatives have reported activity against a range of viruses, including Dengue virus and various herpesviruses. nih.govnih.gov The mechanism of antiviral action is thought to be multifaceted and can involve the inhibition of viral replication processes. acs.orgresearchgate.net Further research is required to specifically determine the antiviral spectrum and efficacy of this compound.

Antioxidant Activity

Several thiosemicarbazone derivatives have been evaluated for their antioxidant properties. The antioxidant capacity is often assessed using in vitro methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A nickel complex of a related compound, Vanillin-4-Methyl-4-Phenyl-3-Thiosemicarbazone, demonstrated high radical scavenging activity with an IC50 value of 46.35 ± 1.886 µg/mL in a DPPH assay. researchgate.net

Structure-Activity Relationships (SAR)

The biological potency of thiosemicarbazones is significantly influenced by their chemical structure, and understanding these structure-activity relationships (SAR) is crucial for the design of more effective compounds.

Influence of Substituents on Biological Potency

Modifications at various positions of the thiosemicarbazone scaffold can dramatically alter its biological activity.

Substitution on the Phenyl Ring: The nature and position of substituents on the N-4 phenyl ring play a critical role. The presence of electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets and its ability to cross cell membranes. For instance, in some series of thiosemicarbazones, electron-donating groups on the phenyl ring were found to enhance inhibitory potential, while electron-withdrawing groups led to decreased activity. nih.gov

Modifications of the Carbonyl Moiety: The group derived from the ketone or aldehyde (the acetone moiety in this case) also influences activity. The size and lipophilicity of this part of the molecule are important factors. nih.gov Studies have shown that even small changes, such as elongating an alkyl chain, can lead to a decrease or total loss of biological activity in certain assays. nih.gov

Substitution at the Terminal Nitrogen: Substitution at the N-4 position of the thiosemicarbazone moiety can enhance biological activity. mdpi.com

These SAR insights highlight the tunability of the thiosemicarbazone scaffold, allowing for the optimization of its various biological activities through rational chemical design.

Impact of Metal Complexation on Biological Profile

The coordination of thiosemicarbazone ligands, such as this compound, with transition metal ions is a well-established strategy for enhancing their biological activities. ekb.egbenthamopenarchives.com This potentiation is attributed to the process of chelation, which significantly alters the physicochemical properties of the organic ligand, leading to more effective and potent bioactive compounds. ekb.egnih.gov

The underlying principle for this enhanced activity is often explained by established theories such as Overtone's concept of cell permeability and Tweedy's chelation theory. ekb.eg According to these models, chelation reduces the polarity of the metal ion by sharing its positive charge with the donor atoms of the ligand and through the delocalization of π-electrons over the entire chelate ring. ekb.eg This process increases the lipophilic nature of the metal complex, facilitating its penetration through the lipid membranes of microorganisms and cancer cells, thereby augmenting its biological efficacy. ekb.eg

Enhanced Antimicrobial and Antifungal Activity

While research specifically detailing the biological profile of this compound metal complexes is limited, studies on the closely related Acetone thiosemicarbazone (ACTSC) provide significant insights. The free ACTSC ligand exhibits poor to moderate antifungal activity. However, upon complexation with transition metals such as Nickel(II), Copper(II), and Zinc(II), a significant enhancement in antifungal efficacy is observed. ekb.eg

For instance, the Cu(II) complex of ACTSC, Cu(ACNT)₂Cl₂, demonstrated the highest activity against the fungus Rhizopus. ekb.egresearchgate.net This enhancement is attributed to the chelation process, which makes the resulting complex a more potent agent for inhibiting the growth of fungi and bacteria. ekb.eg Studies on various thiosemicarbazone derivatives consistently show that metal complexes, particularly those of copper and zinc, exhibit superior antibacterial and antifungal properties compared to the uncomplexed ligands. dergipark.org.trresearchgate.netnih.gov

| Compound | Organism: Aspergillus niger (Zone of Inhibition, mm) | Organism: Penicillium species (Zone of Inhibition, mm) | Organism: Rhizopus (Zone of Inhibition, mm) | Organism: Candida albicans (Zone of Inhibition, mm) |

|---|---|---|---|---|

| Acetone thiosemicarbazone (ACTSC) | 10.33±1.53 | 11.67±1.53 | 12.33±0.58 | 14.33±0.58 |

| Ni(ACNT)₂SO₄ | 20.33±0.58 | 22.67±0.58 | 24.33±0.58 | 26.33±0.58 |

| Zn(ACNT)₂Cl₂ | 15.67±0.58 | 17.33±0.58 | 19.67±0.58 | 21.67±0.58 |

| Cu(ACNT)₂Cl₂ | 22.33±1.53 | 24.33±0.58 | 27.67±0.58 | 25.67±0.58 |

| Cu(ACNT)₂SO₄EtOH | 21.67±1.53 | 23.67±0.58 | 26.33±0.58 | 24.33±0.58 |

Data sourced from studies on Acetone thiosemicarbazone, a related compound. ekb.egresearchgate.net

Potentiated Antitumor and Cytotoxic Effects

The complexation of thiosemicarbazones with metal ions is a key strategy in the development of novel anticancer agents. nih.govresearchgate.net Research on N(4)-substituted thiosemicarbazones, which are structurally similar to this compound, has shown that metal coordination is crucial for their cytotoxic activity. nih.gov For example, the copper complex of acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone exhibited significant cytotoxicity against Dalton's Lymphoma Ascites (DLA) cell lines, with an IC₅₀ value of 46 µg/ml, whereas the free ligand showed very low activity. nih.govresearchgate.net

This enhanced antitumor profile is often linked to the mechanism of action of these metal complexes. Thiosemicarbazones are known to exert their biological effects by inhibiting ribonucleotide reductase, an essential enzyme for DNA synthesis. nih.gov Studies have indicated that iron and copper complexes of thiosemicarbazones can be more potent inhibitors of DNA synthesis than the free ligands. nih.gov Furthermore, palladium(II) complexes of 4-phenyl-3-thiosemicarbazone ligands have demonstrated moderate cytotoxicity against MCF-7 (breast cancer) and Caco-2 (colon cancer) cell lines, inducing cell death through apoptosis and necrosis. nih.gov The presence of the metal ion is considered critical for the antiproliferative activity of these compounds. nih.gov

| Compound | Cell Line | IC₅₀ Value |

|---|---|---|

| Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone (Ligand) | Dalton's Lymphoma Ascites (DLA) | >100 µg/ml |

| Copper complex of Acetoacetanilide N(4)-methyl(phenyl)thiosemicarbazone | Dalton's Lymphoma Ascites (DLA) | 46 µg/ml |

Data from a study on a structurally related N(4)-phenyl substituted thiosemicarbazone. nih.govresearchgate.net

Mechanistic Insights into Enhanced Activity

The coordination of a metal ion to the thiosemicarbazone ligand not only enhances its ability to cross cellular barriers but also influences its interaction with biological targets. The geometry of the resulting metal complex can play a crucial role in its biological properties. researchgate.net For instance, it has been suggested that 4-coordinate planar copper complexes can attach to the nitrogen bases of DNA, thereby blocking replication and inhibiting tumor growth. nih.gov

Furthermore, metal complexation can lead to a reduction in the toxicity of the ligand to the host organism. Studies on Acetone thiosemicarbazone and its metal complexes showed that while the free ligand indicated some level of liver derangement at certain concentrations, the corresponding Ni(II), Zn(II), and Cu(II) complexes showed little to no toxicity. ekb.egresearchgate.netsemanticscholar.org This suggests that complexation can increase the therapeutic index of thiosemicarbazone-based compounds, making them more effective and safer biological agents. ekb.egsemanticscholar.org

Future Perspectives and Emerging Research Directions

Development of Novel Acetone (B3395972), 4-phenyl-3-thiosemicarbazone Derivatives with Tailored Properties

The core structure of Acetone, 4-phenyl-3-thiosemicarbazone offers a versatile scaffold for chemical modification. Future research is heavily focused on the synthesis of novel derivatives where specific functional groups are introduced to tailor the molecule's physicochemical and biological properties. The goal is to enhance efficacy for specific applications by modifying aspects like solubility, stability, and binding affinity. mdpi.com

Systematic synthesis processes, often involving the reaction of various substituted aldehydes or ketones with 4-phenyl-3-thiosemicarbazide, are being employed to create libraries of new derivatives. researchgate.netresearchgate.net For instance, the introduction of different substituents on the phenyl ring can significantly alter the electronic properties of the molecule. researchgate.net Research has shown that even slight structural differences, such as the substitution of a chloro for a bromo group on the phenyl ring, can lead to noticeable changes in chemical properties. researchgate.net This ability to fine-tune the molecular structure opens up avenues for creating compounds with bespoke characteristics for targeted applications. A study on 4-chlorophenylthioacetone-derived thiosemicarbazones highlighted how modifications can lead to potent antitrypanosomal drug candidates. nih.gov

Table 1: Examples of Thiosemicarbazone Derivatives and Their Tailored Features

| Derivative Class | Modification Strategy | Tailored Property/Potential Application |

|---|---|---|

| Thiazolidinones | Cyclization reaction with ethyl 2-bromoacetate or diethyl acetylenedicarboxylate. researchgate.net | Creation of highly functionalized heterocyclic compounds with potential pharmacological activities. researchgate.net |

| Styrene-containing Thiosemicarbazones | Inclusion of a styrene moiety. nih.gov | Enhanced antitumor activity and inhibition of heme center oxidation. nih.gov |

| Alkoxybenzoyloxy Thiosemicarbazones | Multi-step synthesis involving alkylation, acidification, and esterification. nih.gov | Development of new antimicrobial agents. nih.gov |

Exploration of New Metal Complexes with Diverse Coordination Environments for Specific Applications

Thiosemicarbazones are excellent chelating agents, readily forming coordination complexes with a wide range of transition metals such as copper (Cu), nickel (Ni), zinc (Zn), palladium (Pd), and ruthenium (Ru). ekb.eggrafiati.comjst.go.jp A significant area of emerging research is the synthesis and characterization of new metal complexes with diverse coordination environments to unlock novel functionalities.

These ligands can act in a monodentate fashion, binding through the sulfur atom, or as bidentate ligands, coordinating through both the sulfur and a hydrazinic nitrogen atom. ekb.eg The geometry of the resulting metal complex (e.g., square planar, octahedral) is influenced by the metal ion and the stoichiometry of the reaction. researchgate.netjst.go.jp Researchers are exploring how manipulating these coordination environments can influence the properties of the complex. For example, complexation with metal ions has been shown to increase the biological activity of the thiosemicarbazone ligand. ekb.egsemanticscholar.org

Future work will likely focus on creating heteroleptic complexes, incorporating other supporting ligands to fine-tune the electronic and steric properties of the metal center. The choice of metal is also crucial; for instance, zinc complexes with thiosemicarbazone derivatives are being investigated for their antidiabetic effects, while copper complexes have shown potent cytotoxicity against tumor cells. nih.govjst.go.jp The formation of unusual polymeric structures, as seen with a lead(II) complex, further highlights the structural diversity achievable with these ligands. grafiati.com

Table 2: Metal Complexes of Thiosemicarbazones and Their Investigated Applications

| Metal Ion | Ligand Type | Coordination Environment | Investigated Application |

|---|---|---|---|

| Cu(II), Ni(II), Zn(II) | Acetone thiosemicarbazone | Bidentate (N, S donors) ekb.egresearchgate.net | Antifungal activity ekb.egresearchgate.netsemanticscholar.org |

| Zn(II) | 2-acetylpyrazine N(4)-phenylthiosemicarbazone | Six-coordinate octahedral (S₂N₄) jst.go.jp | Antidiabetic effects jst.go.jp |

| Pd(II) | Various 4-phenyl-1-(aldehyde)-thiosemicarbazones | Bis-chelate complexes grafiati.com | Cytotoxic activity against tumor cell lines grafiati.com |

| Ru | Acetone thiosemicarbazone | Chelation and fragmentation products grafiati.com | Catalytic applications grafiati.com |

Advanced Computational Modeling for Mechanism Elucidation and Ligand Design

Computational chemistry is becoming an indispensable tool in the study of this compound and its derivatives. Techniques like Density Functional Theory (DFT) and molecular docking are providing deep insights into the structural and electronic properties of these molecules, guiding the design of new compounds with enhanced activity. mdpi.comresearchgate.net

DFT calculations are used to optimize molecular geometries and predict various quantum chemical parameters, helping to understand the stability and reactivity of different derivatives. researchgate.net These computational evaluations can identify which modifications are likely to yield more stable compounds. researchgate.net Furthermore, molecular electrostatic potential maps can reveal the electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. researchgate.netresearchgate.net

Molecular docking studies are employed to predict the binding affinity of thiosemicarbazone derivatives and their metal complexes with biological targets, such as proteins and DNA. mdpi.comresearchgate.net This virtual screening approach allows researchers to prioritize which compounds are most promising for synthesis and further testing, saving significant time and resources. mdpi.comnih.gov By simulating the interaction between the ligand and a protein's active site, scientists can better understand the mechanism of action and design new ligands with improved binding capabilities. nih.gov

Interdisciplinary Research with Material Science and Nanotechnology

The unique coordination chemistry of this compound is paving the way for exciting interdisciplinary research, particularly at the intersection of chemistry, material science, and nanotechnology. The ability of these compounds to act as ligands for metal ions is being harnessed to create novel materials with unique properties.

A notable emerging application is the use of thiosemicarbazone metal complexes as single-source precursors for the synthesis of nanoparticles. For example, a zinc(II) thiosemicarbazone complex has been successfully used to synthesize zinc sulfide (ZnS) nanoparticles. grafiati.com This approach offers a controlled route to producing nanomaterials with potential applications in optoelectronics and biomedicine. The properties of the resulting nanoparticles can be influenced by the structure of the precursor complex, opening up possibilities for tuning the material's characteristics at the molecular level. This synergy between coordination chemistry and material science is a promising frontier for developing advanced functional materials.

Application in Chemical Sensing and Catalysis

The rich coordination chemistry and tunable electronic properties of this compound and its derivatives make them promising candidates for applications in chemical sensing and catalysis.

In the realm of chemical sensing, thiosemicarbazide-based molecules have been investigated as chemosensors for anions. grafiati.com The interaction between the sensor molecule and a target anion can induce a colorimetric or fluorescent change, allowing for visual detection. Future research will likely focus on developing derivatives of this compound that are highly selective and sensitive for specific ions or molecules of environmental or biological importance.

In catalysis, transition metal complexes containing thiosemicarbazone ligands are emerging as effective catalysts for a variety of organic transformations, particularly cross-coupling reactions like the Suzuki-Miyaura reaction. mdpi.com These complexes offer an alternative to traditional phosphine-based catalysts. Research has shown that palladium and nickel complexes with thiosemicarbazone ligands can catalyze the formation of carbon-carbon bonds efficiently. mdpi.com The catalytic activity can be tuned by modifying the steric and electronic properties of the thiosemicarbazone ligand, for example, by changing the substituents on the phenyl ring. mdpi.com The development of robust, reusable, and highly active catalysts based on this compound metal complexes is a significant direction for future research.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing acetone, 4-phenyl-3-thiosemicarbazone, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is typically synthesized by refluxing equimolar amounts of an acetone derivative (e.g., acetophenone) and 4-phenyl-3-thiosemicarbazide in ethanol with a few drops of glacial acetic acid as a catalyst. Critical parameters include reaction time (1–4 hours), temperature (70–80°C), and solvent purity. Post-reaction, the product precipitates upon cooling and is recrystallized for purity. Variations in substituents on the parent ketone or thiosemicarbazide require adjustments to stoichiometry or solvent polarity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies key functional groups (C=N, C=S, NH stretches) and tautomeric forms (thione vs. thiol).

- NMR (¹H/¹³C) : Confirms proton environments (e.g., hydrazinic NH, aromatic protons) and carbon backbone. DMSO-d₆ is preferred for resolving NH signals .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns. ESI-MS is effective for detecting [M+H]⁺ ions .

Q. How can researchers assess the purity of synthesized this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.